1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol
Overview
Description
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is an organic compound belonging to the class of quinolines. It is characterized by its molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol can be synthesized through a series of organic reactions. One common method involves the reaction of quinoline derivatives with ethylating agents under controlled conditions . The synthesis typically requires the use of catalysts and specific reaction temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and automation to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Scientific Research Applications
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorescent dyes and other organic compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism by which 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol exerts its effects involves interactions with molecular targets and pathways within cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biochemical outcomes. The exact pathways and targets are still under investigation, but its ability to modify biological macromolecules is well-documented .
Comparison with Similar Compounds
- 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol
- 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol hydrobromide
Comparison: this compound stands out due to its unique combination of ethyl and trimethyl groups, which confer specific chemical properties and reactivity. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in synthetic applications.
Properties
IUPAC Name |
1-ethyl-2,2,4-trimethylquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4/h6-9,16H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYCFJXQNBJTDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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